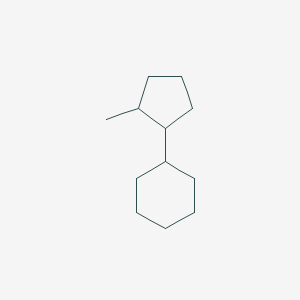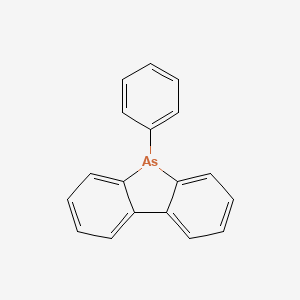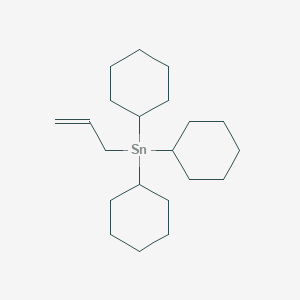![molecular formula C5H13NOS B14727582 1-[(2-Aminoethyl)sulfanyl]propan-2-ol CAS No. 6292-97-3](/img/structure/B14727582.png)
1-[(2-Aminoethyl)sulfanyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Aminoethyl)sulfanyl]propan-2-ol is an organic compound with the molecular formula C5H13NOS It is characterized by the presence of an aminoethyl group attached to a sulfanyl (thio) group, which is further connected to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Aminoethyl)sulfanyl]propan-2-ol typically involves the reaction of 2-aminoethanethiol with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Aminoethyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified thiol derivatives.
Substitution: Various substituted aminoethyl and sulfanyl derivatives.
Scientific Research Applications
1-[(2-Aminoethyl)sulfanyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]propan-2-ol involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .
Comparison with Similar Compounds
- 3-[(2-Aminoethyl)sulfanyl]propan-1-ol
- 2,3-Dimercaptopropanol (Dimercaprol)
Comparison: 1-[(2-Aminoethyl)sulfanyl]propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 2,3-Dimercaptopropanol is primarily used as a chelating agent for heavy metal poisoning, this compound has broader applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
6292-97-3 |
|---|---|
Molecular Formula |
C5H13NOS |
Molecular Weight |
135.23 g/mol |
IUPAC Name |
1-(2-aminoethylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C5H13NOS/c1-5(7)4-8-3-2-6/h5,7H,2-4,6H2,1H3 |
InChI Key |
ORHXBCMUOZNDSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


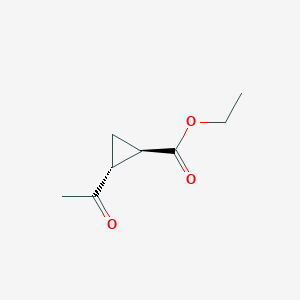
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)


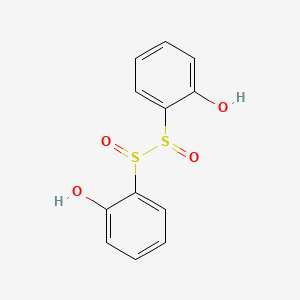
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)

![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
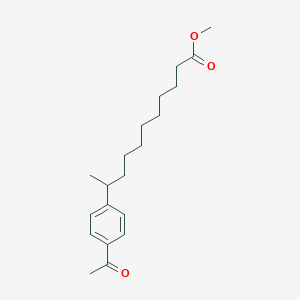
![3-[(E)-2-pyridin-4-ylbut-1-enyl]phenol](/img/structure/B14727565.png)
